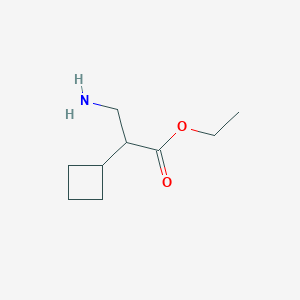
Ethyl 3-amino-2-cyclobutylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2-cyclobutylpropanoate is an organic compound with the molecular formula C9H17NO2. It is a derivative of propanoic acid, featuring an amino group and a cyclobutyl ring. This compound is of interest due to its unique structure, which combines the properties of an ester and an amino acid derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-cyclobutylpropanoate typically involves the reaction of cyclobutylamine with ethyl acrylate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. Anhydrous ethanol is used as the solvent, and a catalyst like trifluoromethanesulfonic acid is employed to facilitate the reaction. The mixture is heated in an oil bath at temperatures ranging from 120 to 160 degrees Celsius for 16 to 20 hours. After the reaction, the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-2-cyclobutylpropanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ethyl 3-nitro-2-cyclobutylpropanoate.
Reduction: Ethyl 3-amino-2-cyclobutylpropanol.
Substitution: Various N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
Ethyl 3-amino-2-cyclobutylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-2-cyclobutylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways. The cyclobutyl ring provides rigidity to the molecule, affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-2-cyclobutylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-cyclobutylpropanoate: Similar structure but with the amino group at a different position.
Ethyl 3-amino-2-cyclopropylpropanoate: Contains a cyclopropyl ring instead of a cyclobutyl ring.
Ethyl 3-amino-2-cyclopentylpropanoate: Contains a cyclopentyl ring instead of a cyclobutyl ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
ethyl 3-amino-2-cyclobutylpropanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(6-10)7-4-3-5-7/h7-8H,2-6,10H2,1H3 |
Clé InChI |
GVLZJBKJVMDKIT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


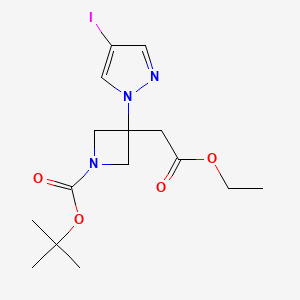
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
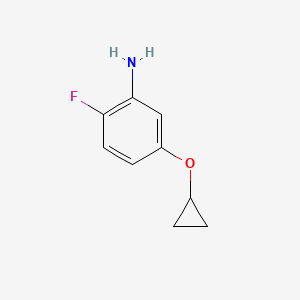
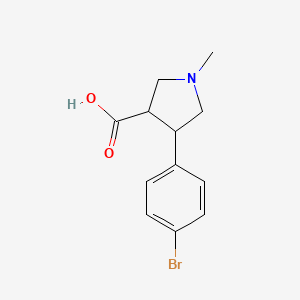
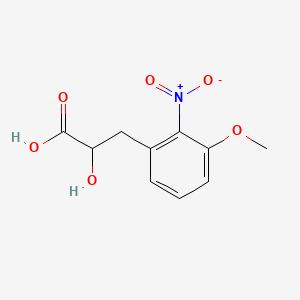
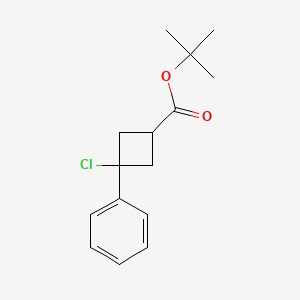

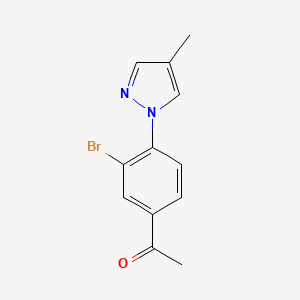
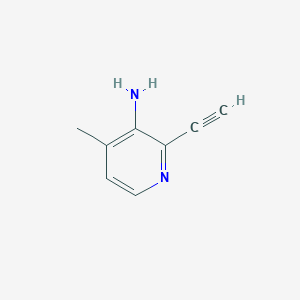

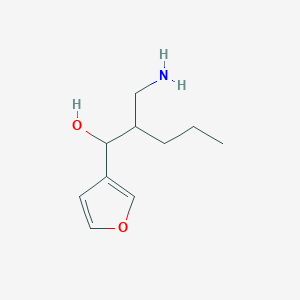

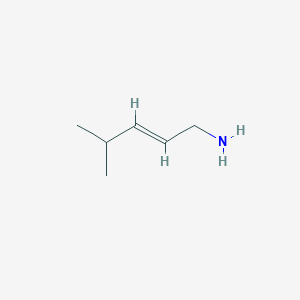
![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
